N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic imidazole-derived compound featuring a tetrahydro-benzoimidazole core linked to an acetamidoethyl carboxamide side chain. This structure places it within the broader family of 2-aminoimidazole alkaloids, which are known for diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(17)13-4-5-14-12(18)9-2-3-10-11(6-9)16-7-15-10/h7,9H,2-6H2,1H3,(H,13,17)(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMMZDAXQVESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1CCC2=C(C1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid can yield benzimidazole.
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Introduction of the Acetamidoethyl Side Chain: : The acetamidoethyl group can be introduced via nucleophilic substitution. This can be achieved by reacting the benzimidazole derivative with 2-bromoacetamide in the presence of a base such as potassium carbonate.
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Final Coupling Reaction: : The final step involves coupling the intermediate with an appropriate
Biological Activity
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a benzimidazole core structure which is known for various pharmacological activities. The presence of the acetamidoethyl group enhances its solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through interactions with specific biological targets. The following mechanisms have been identified for related compounds:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of various enzymes involved in disease processes. For example, they can inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and differentiation .
- Antiviral Activity : Certain tetrahydroimidazo derivatives have shown efficacy against viruses such as HIV by inhibiting reverse transcriptase (RT) activity. This suggests that this compound may share similar antiviral properties .
Anticancer Activity
A study on structurally related compounds demonstrated significant anticancer properties through the inhibition of cell proliferation in various cancer cell lines. For instance, tetrahydroimidazo derivatives were found to produce phenotypic reversion in transformed cells at micromolar concentrations .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Tetrahydroimidazo derivative | 0.024 | Farnesyltransferase |
| R86183 | 0.057 | HIV-1 Reverse Transcriptase |
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial activity against a range of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- HIV Research : A case study involving a derivative similar to this compound showed effective inhibition of HIV replication in CD4+ T-cell lines at concentrations significantly lower than those causing cytotoxic effects .
- Cancer Cell Lines : In vitro studies demonstrated that certain derivatives could inhibit the growth of H-Ras transformed Rat-1 cells by interfering with anchorage-independent growth mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s closest analogs include imidazole-based pharmaceuticals and natural alkaloids. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations:
Core Saturation : The tetrahydro-benzoimidazole core in the target compound may reduce aromaticity-related toxicity and improve solubility compared to fully aromatic analogs like DIC or losartan .
In contrast, losartan and PD123177 rely on tetrazole or carboxylate groups for ionic interactions with receptors, a feature absent in the target compound .
Research Findings and Pharmacological Implications
- Anticancer Potential: The structural resemblance to DIC (a DNA alkylating agent) suggests possible antineoplastic activity, though the lack of a triazeno group may limit alkylation capacity .
- Receptor Targeting : The compound’s carboxamide side chain aligns with motifs seen in kinase inhibitors (e.g., ATP-binding site interactions), warranting investigation into kinase inhibition profiles .
- Metabolic Stability : The semi-saturated core and carboxamide group may confer resistance to CYP450-mediated degradation compared to losartan, which requires metabolic activation for efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
